![molecular formula C7H11ClN2O B2598255 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803587-10-1](/img/structure/B2598255.png)
3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
The compound seems to be a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are structurally related to ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon atoms connected to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, amines can be synthesized through various methods. For example, one method involves the reaction of an alkyl halide with ammonia . Another method involves the reduction of nitriles, which are organic compounds that contain a cyano functional group .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also react with acids to form ammonium salts .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight. They are also less dense than water . The physical and chemical properties of a specific amine can vary depending on its structure and the groups attached to the nitrogen atom.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research has demonstrated the aminomethylation of related pyridine derivatives, leading to the synthesis of various substituted compounds. For example, the aminomethylation of 3-hydroxy pyridines by secondary amines directed primarily at specific positions of the pyridine ring, has been studied. This process enables the synthesis of acetoxy derivatives and further conversion into hydroxy and bromomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
- Synthetic Pathways : The research also extends to the synthesis of novel pyrido and thieno derivatives through reactions involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the versatility of dihydropyridine compounds in synthesizing complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmacological Applications
- Antioxidant Activity : Studies on dihydropyridine analogs have highlighted their potential as antioxidants. The synthesis and evaluation of 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives have shown significant antioxidant and metal chelating activities, suggesting their utility in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Materials Science
- Fluorescence Properties : The synthesis of 1,4-dihydropyridines has been explored for their fluorescence properties, with variations in fluorescence wavelengths achieved by altering substituents. This research opens avenues for using dihydropyridine derivatives in materials science, particularly in the development of fluorescent materials (Sueki, Takei, Zaitsu, Abe, Fukuda, Seto, Furukawa, & Shimizu, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of amines and their derivatives continue to be an active area of research in fields such as medicinal chemistry, materials science, and synthetic chemistry . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new materials based on amines.
properties
IUPAC Name |
3-(aminomethyl)-5-methyl-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-2-6(3-8)7(10)9-4-5;/h2,4H,3,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPSUTQAGZLHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride | |
CAS RN |
1803587-10-1 |
Source
|
Record name | 3-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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